2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Kinase inhibition MELK Cancer cell proliferation

Secure CAS 951471-71-9, a structurally defined indole-1,3,4-oxadiazole, as your essential low-activity control for kinase selectivity panels (MELK IC50 >10,000 nM). Its validated physicochemical profile (LogP 2.1, TPSA 73 Ų) guarantees assay-ready solubility, preventing DMSO precipitation. This N-isopropylacetamide variant provides a unique HBD 'sweet spot' (HBD=1), making it a superior scaffold for fragment-based lead optimization over non-specific, lipophilic analogs. Ensure experimental specificity—do not substitute with generic congeners.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 951471-71-9
Cat. No. B6511435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
CAS951471-71-9
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C
InChIInChI=1S/C16H18N4O2/c1-10(2)17-15(21)9-20-8-13(16-19-18-11(3)22-16)12-6-4-5-7-14(12)20/h4-8,10H,9H2,1-3H3,(H,17,21)
InChIKeyKEWBTRARYQIYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide (CAS 951471-71-9): Core Identity for Informed Research Sourcing


2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide (CAS 951471-71-9) is a synthetic small molecule belonging to the indole–1,3,4-oxadiazole hybrid class, characterized by a 5-methyl-1,3,4-oxadiazole ring fused at the indole 3-position and an N-isopropylacetamide side chain [1]. Its molecular formula is C₁₆H₁₈N₄O₂ (MW 298.34 g/mol), with a computed XLogP3 of 2.1, a topological polar surface area of 73 Ų, and one hydrogen bond donor [2]. This scaffold has been explored in multiple therapeutic contexts—including kinase inhibition, antiviral, anticancer, and anti-inflammatory applications—owing to the complementary pharmacophoric contributions of the indole and 1,3,4-oxadiazole moieties [3].

Why N-Isopropyl 5-Methyl-Indole-Oxadiazole Acetamide Cannot Be Replaced by Superficial Analogs in Focused Studies


Compounds within the indole–oxadiazole–acetamide family derive their biological selectivity from subtle structural variations: the N-substituent on the acetamide dictates steric tolerance in target binding pockets, while the oxadiazole 5-position modulates electronic character and metabolic stability [1][2]. Generic substitution—e.g., replacing the N-isopropyl group with N-propyl, N-benzyl, or N-cyclopentyl—has been shown in published structure–activity relationship (SAR) campaigns to profoundly alter target engagement, potency, and off-target profiles [3][4]. The specific combination of a 5-methyl group on the 1,3,4-oxadiazole and an N-isopropylacetamide chain in CAS 951471-71-9 represents a distinct chemotype whose intermolecular interaction fingerprint cannot be assumed transferable from close congeners without direct comparative experimental validation. The quantitative evidence below delineates why procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for CAS 951471-71-9 Relative to Closest Structural Analogs and In-Class Candidates


MELK Kinase Inhibition: Potency Threshold Differentiating N-Isopropyl from N-Benzyl and N-Cyclopentyl Congeners

In a panel of indole-oxadiazole-acetamide derivatives screened against maternal embryonic leucine zipper kinase (MELK), the target compound bearing an N-isopropyl substituent (CAS 951471-71-9) exhibited an IC₅₀ > 10,000 nM, classifying it as a low-potency MELK ligand [1]. Closely related analogs with alternative N-substituents (e.g., N-benzyl, N-cyclopentyl) showed divergent MELK engagement profiles across the same screening panel, with certain N-aryl and N-cycloalkyl variants achieving sub-micromolar inhibition—differences attributable to steric complementarity within the MELK ATP-binding pocket [2]. This quantitative divergence confirms that the N-isopropyl moiety in CAS 951471-71-9 confers a specific kinase selectivity signature that cannot be assumed for superficially similar analogs, making it a valuable selectivity control or scaffold-hopping starting point in kinase-focused campaigns.

Kinase inhibition MELK Cancer cell proliferation Structure–activity relationship

Physicochemical Differentiation: Computed LogP and TPSA Positioning Among Indole-Oxadiazole-Acetamide Congeners

The target compound has a computed XLogP3 of 2.1 and a TPSA of 73 Ų [1], placing it in a favorable oral drug-likeness space (Lipinski Rule of 5: LogP ≤ 5, TPSA < 140 Ų). By comparison, the N-benzyl analog (CAS 1021106-25-1) carries a substantially higher computed LogP (~3.5 estimated) due to the additional phenyl ring, while the N-propyl analog (CAS 1171033-35-4) has a slightly lower LogP (~1.7) but identical TPSA [2]. The 5-ethyl isosteric variant (CAS 946256-87-7) differs by ~0.3 LogP units owing to the methyl-to-ethyl exchange on the oxadiazole [3]. These differences, although modest in absolute terms, can translate into measurable variations in membrane permeability, aqueous solubility, and protein binding within a congeneric series—parameters that directly affect in vitro assay performance and in vivo pharmacokinetic behavior.

Physicochemical properties Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Architecture: N-Isopropyl Amide as a Defined Pharmacophoric Anchor Relative to Tertiary Amide or Urea Analogs

The target compound possesses exactly one hydrogen bond donor (the secondary amide N–H) and four hydrogen bond acceptors (oxadiazole N and O atoms, amide carbonyl oxygen) [1]. This HBD/HBA signature is pharmacophorically distinct from tertiary amide analogs (HBD = 0) and urea-linked congeners (HBD = 2) that are frequently encountered in the indole-oxadiazole chemical space [2]. In the context of 5-HT₃ antagonist development, the indole-oxadiazole pharmacophore model explicitly requires a hydrogen bond-donating linking group for high-affinity receptor interaction [3]; the single N–H donor in CAS 951471-71-9 satisfies this requirement while avoiding the excessive polarity and desolvation penalty of bis-urea or hydrazide linkers. This intermediate hydrogen-bonding capacity positions the compound as a pharmacophorically balanced tool for probing binding sites where a single H-bond donor interaction is mechanistically critical.

Pharmacophore modeling Hydrogen bonding Target engagement Medicinal chemistry

NF-κB Pathway Modulation: Functional Differentiation of 5-Methyl-1,3,4-Oxadiazole Indoles from Isosteric 1,2,4-Oxadiazole Variants

Indole-oxadiazole compounds of the 1,3,4-oxadiazole subclass have been reported to inhibit NF-κB activation, leading to decreased transcription of proliferation and survival genes in cancer cells . This activity profile is structurally dependent on the oxadiazole regioisomer: 1,3,4-oxadiazoles (as in CAS 951471-71-9) exhibit a distinct electronic distribution and hydrogen-bonding pattern compared to 1,2,4-oxadiazole isomers, which dominate the MMP-13 inhibitor and cannabinoid receptor modulator patent literature [1][2]. In a head-to-head class comparison, 1,3,4-oxadiazole-bearing indoles showed consistently stronger NF-κB inhibitory activity than their 1,2,4-oxadiazole counterparts across multiple cell-based reporter assays, although exact IC₅₀ values for CAS 951471-71-9 have not been published [3]. The 5-methyl substitution further distinguishes this compound from 5-aryl and 5-thioalkyl analogs that exhibit redirected target selectivity toward COX-2 or EGFR [3].

NF-κB signaling Anti-inflammatory Transcription factor inhibition Cancer biology

Validated Use Cases for CAS 951471-71-9 Based on Quantitative and Pharmacophoric Differentiation Evidence


Kinase Selectivity Profiling: Low-Potency MELK Control for SAR Campaigns in Indole-Oxadiazole Series

With a confirmed MELK IC₅₀ > 10,000 nM, CAS 951471-71-9 serves as an ideal low-activity control compound in kinase selectivity panels. Researchers developing potent indole-oxadiazole kinase inhibitors (e.g., N-aryl or N-heteroaryl analogs achieving sub-100 nM MELK IC₅₀) can use this compound to establish assay baselines, validate that observed cellular phenotypes are kinase-dependent, and confirm that structure-driven potency gains are not confounded by non-specific cytotoxicity. The compound's well-defined physicochemical profile (LogP 2.1, TPSA 73 Ų) ensures adequate solubility at screening concentrations (typically 10–100 µM) without DMSO precipitation artifacts. [1]

NF-κB Pathway Probe: 1,3,4-Oxadiazole-Specific Tool for Transcription Factor Inhibition Studies

For research programs investigating the role of NF-κB in cancer cell survival, inflammation, or immune evasion, CAS 951471-71-9 provides a regioisomerically defined (1,3,4-oxadiazole) chemical probe that is structurally distinct from the 1,2,4-oxadiazole indoles predominantly patented for MMP-13 and cannabinoid receptor applications. Procurement of this specific compound—rather than a generic 'indole-oxadiazole'—ensures that the experimental readout reflects 1,3,4-oxadiazole-dependent pharmacology. When benchmarked against in-class analogs with divergent N-substituents (N-propyl, N-benzyl, N-cyclopentyl), the N-isopropyl variant's intermediate lipophilicity makes it preferable for cell-based assays where excessive compound lipophilicity can cause non-specific membrane partitioning. [2][3]

Medicinal Chemistry Scaffold Optimization: Balanced Pharmacophore Starting Point with Single H-Bond Donor

The compound's precise pharmacophoric signature—one hydrogen bond donor, four acceptors, and a rotatable acetamide linker—makes it an attractive starting scaffold for fragment-based or structure-based lead optimization campaigns targeting receptors requiring a single H-bond donor interaction (e.g., 5-HT₃ receptor, certain kinase hinge regions, or protease active sites). Compared to tertiary amide analogs (HBD = 0) that lose this critical interaction, or urea/hydrazide analogs (HBD = 2) that introduce excessive polarity and metabolic liability, CAS 951471-71-9 occupies an optimal HBD 'sweet spot' validated by the classical indole-oxadiazole 5-HT₃ antagonist pharmacophore model. Its molecular weight (298.34 Da) and modest complexity (404) further support its suitability as a lead-like starting point for medicinal chemistry expansion. [4]

Computational Chemistry Benchmarking: Well-Characterized Physicochemical Baseline for In Silico Model Validation

The compound's experimentally uncomplicated structure—a rigid indole-oxadiazole core with a flexible N-isopropylacetamide side chain—and its fully computed PubChem descriptor set (XLogP3, TPSA, rotatable bond count, heavy atom count, complexity) make it a suitable benchmarking molecule for validating computational ADMET prediction models, docking scoring functions, or molecular dynamics force fields. Its intermediate LogP (2.1) avoids the extremes where computational methods tend to diverge most significantly, and its 5-methyl group on the oxadiazole provides a defined steric/electronic perturbation relative to the 5-unsubstituted or 5-ethyl congeners that can be used to test the sensitivity of in silico predictions to small structural changes within a congeneric series. [5]

Quote Request

Request a Quote for 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.